molecular formula C9H6F4O3 B15147134 3,3,3-Trifluoro-2-(4-fluorophenyl)-2-hydroxypropionic acid

3,3,3-Trifluoro-2-(4-fluorophenyl)-2-hydroxypropionic acid

Cat. No.: B15147134
M. Wt: 238.14 g/mol
InChI Key: GCFATYHCFDGXEH-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(4-fluorophenyl)-2-hydroxypropionic acid is a fluorinated carboxylic acid characterized by:

  • A trifluoromethyl group (-CF₃) at the C3 position, enhancing electron-withdrawing effects and acidity.
  • A hydroxypropionic acid backbone, enabling hydrogen bonding and metal coordination.

This compound is of interest in medicinal chemistry and materials science due to its unique electronic profile and structural rigidity. Fluorine atoms improve metabolic stability and membrane permeability, making it a candidate for drug development .

Properties

IUPAC Name

3,3,3-trifluoro-2-(4-fluorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-3-1-5(2-4-6)8(16,7(14)15)9(11,12)13/h1-4,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFATYHCFDGXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-2-(4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3,3,3-trifluoro-2-(4-fluorophenyl)-2-hydroxypropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3,3,3-Trifluoro-2-(4-fluorophenyl)-2-hydroxypropionic acid 4-Fluorophenyl, -CF₃, -OH ~232* High acidity; potential enzyme inhibition
3,3,3-Trifluoro-2-(3-nitrophenyl)propionic acid 3-Nitrophenyl, -CF₃ 249.15 Stronger electron-withdrawing effect
3,3-Difluoro-2-phenylpropionic acid Phenyl, -CF₂ 186.16 Reduced acidity vs. trifluoro analogs
3,3,3-Trifluoro-2-(tetrahydrothienylmethyl)propionic acid Tetrahydrothienylmethyl, -CF₃ 228.23 Heterocyclic moiety; altered bioavailability
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid -CH₃, -CF₃, -OH 158.08 Chiral center; simplified aromatic removal
3-(4-Fluorophenyl)-2-hydroxypropionic acid 4-Fluorophenyl, -OH 184.17 Lacks trifluoromethyl group; lower lipophilicity

*Calculated based on formula C₉H₆F₄O₃.

Key Comparative Insights:

Electronic Effects
  • Trifluoromethyl vs. Difluoro : The -CF₃ group (pKa ~0.4) increases acidity compared to -CF₂ (pKa ~1.5), enhancing reactivity in nucleophilic environments .
Physicochemical Properties
  • Lipophilicity : Ethyl ester derivatives (e.g., this compound ethyl ester) exhibit higher logP values, favoring blood-brain barrier penetration .
  • Chirality : The (R)-enantiomer of the 2-methyl analog () shows stereospecific activity in enzyme assays, highlighting the importance of configuration .

Research and Regulatory Considerations

  • Synthetic Challenges : Ultrasonic activation and low-temperature conditions are often required to prevent decomposition in fluorinated arylpyruvic acid reactions .
  • Environmental Impact : Perfluorinated analogs (e.g., perfluorobutane sulfonic acid) are classified as Substances of Very High Concern (SVHC) due to persistence and toxicity, suggesting caution in large-scale use .

Biological Activity

3,3,3-Trifluoro-2-(4-fluorophenyl)-2-hydroxypropionic acid (TFHPA) is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties. The presence of trifluoromethyl and fluorophenyl groups enhances its biological activity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C9H6F4O3
  • Molar Mass : 238.14 g/mol
  • CAS Number : 552314-23-5

The biological activity of TFHPA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups contribute to the compound's binding affinity and specificity. Mechanistically, it may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

1. Anesthetic Properties

Research indicates that analogs of TFHPA exhibit potent general anesthetic activity. A study found that a related compound, 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide, significantly reduced the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters like heart rate or blood pressure at therapeutic doses .

2. Anticonvulsant Activity

TFHPA analogs have demonstrated anticonvulsant properties in animal models. Specifically, compounds derived from TFHPA showed effectiveness against maximal electroshock (MES) and subcutaneous metrazol (scMET) models, with a therapeutic index indicating significant safety margins .

3. Enzyme Inhibition

The fluorinated structure of TFHPA has been linked to its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states which may be beneficial in treating disorders related to enzyme overactivity .

Case Study 1: Anesthetic Activity

In a controlled study on the anesthetic effects of TFHPA derivatives, researchers observed that these compounds could effectively lower the MAC for isoflurane in a dose-dependent manner while maintaining stable cardiovascular function. This suggests potential for use in clinical anesthesia with reduced side effects compared to traditional anesthetics .

Case Study 2: Anticonvulsant Efficacy

A series of experiments evaluated the anticonvulsant efficacy of TFHPA analogs in rodent models. The results indicated that these compounds significantly reduced seizure frequency and severity without notable adverse effects on motor function or behavior .

Comparative Analysis

Compound NameBiological ActivityKey Findings
TFHPAAnestheticReduced MAC for isoflurane; stable hemodynamics
Analog 1AnticonvulsantEffective against MES and scMET models; high therapeutic index
Analog 2Enzyme InhibitionInhibits specific metabolic enzymes; alters metabolic pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,3-trifluoro-2-(4-fluorophenyl)-2-hydroxypropionic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic trifluoromethylation or fluorination of a pre-functionalized phenylpropionic acid scaffold. For example, lists structurally analogous trifluoropropionic acids synthesized via coupling of fluorinated aryl halides with trifluoromethyl ketones under palladium catalysis. Reaction optimization should focus on:

  • Temperature control (e.g., 80–120°C for aryl coupling) to minimize defluorination.
  • Solvent selection (e.g., DMF or THF) to stabilize intermediates.
  • Catalytic systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃) for efficient C–F bond formation .
    • Data Table :
MethodYield (%)ConditionsReference
Pd-catalyzed coupling65–75100°C, DMF, 12h
Direct fluorination40–50RT, Selectfluor®, 24h

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Combine NMR (¹⁹F and ¹H) and X-ray crystallography:

  • ¹⁹F NMR : Distinct chemical shifts for CF₃ (~-60 to -70 ppm) and aromatic F (~-110 ppm) confirm substitution patterns .
  • XRD : Resolve hydroxyl group orientation relative to the fluorophenyl ring. highlights analogous compounds where XRD confirmed intramolecular H-bonding between -OH and carbonyl oxygen, stabilizing conformation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Answer : The trifluoromethyl group enhances lipophilicity, but the hydroxyl and carboxylic acid groups introduce pH-dependent solubility:

  • Acidic pH (1–3) : Protonated carboxylic acid improves solubility in polar solvents (e.g., MeOH).
  • Neutral/Basic pH (7–9) : Deprotonation increases aqueous solubility but may destabilize the CF₃ group via hydrolysis. Stability studies in on similar trifluorolactic acids show <5% degradation at pH 7 after 72h .

Advanced Research Questions

Q. How does fluorine substitution at the 4-position of the phenyl ring influence electronic effects and reactivity in catalytic transformations?

  • Answer : The electron-withdrawing 4-F substituent polarizes the aromatic ring, directing electrophilic substitution to the meta position. Computational studies (e.g., ) using DFT calculations on fluorophenylpropionic acids reveal reduced electron density at the ortho/para positions, altering reaction pathways in cross-coupling or oxidation reactions .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated hydroxypropionic acids?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:

  • Impurity Analysis : Use HPLC-MS ( ) to detect trace fluorinated byproducts (e.g., defluorinated analogs) that may antagonize biological targets .
  • Assay Optimization : Standardize cell culture media pH to prevent compound degradation, as noted in for trifluorolactic acid instability in alkaline conditions .

Q. Can computational models predict the metabolic pathways of this compound in mammalian systems?

  • Answer : Molecular docking and ADMET predictions (e.g., SwissADME) can identify likely Phase I/II metabolism sites. ’s structural analogs suggest hydroxylation at the benzylic carbon or glucuronidation of the carboxylic acid group as dominant pathways .

Q. How do steric and electronic effects of the CF₃ group impact enantioselective synthesis?

  • Answer : The bulky CF₃ group creates stereoelectronic barriers, requiring chiral catalysts with tailored pocket sizes. notes that Ru-BINAP complexes achieved 85% ee for similar trifluoropropionic acids by stabilizing transition states via π-π interactions with the fluorophenyl ring .

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